2,5-Disulfobenzene-1-diazonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63245-24-9 |
|---|---|
Molecular Formula |
C6H5N2O6S2+ |
Molecular Weight |
265.2 g/mol |
IUPAC Name |
2,5-disulfobenzenediazonium |
InChI |
InChI=1S/C6H4N2O6S2/c7-8-5-3-4(15(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H-,9,10,11,12,13,14)/p+1 |
InChI Key |
QZTCRHOJZUDGNU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)S(=O)(=O)O |
Origin of Product |
United States |
Advanced Reaction Mechanisms and Transformative Pathways of 2,5 Disulfobenzene 1 Diazonium
Replacement Reactions Involving the Expulsion of the Diazo Group (N₂)byjus.comlibretexts.org
In these reactions, the C-N bond cleaves, and the thermodynamically stable dinitrogen gas is liberated, providing a strong driving force for the transformation. libretexts.org The diazonium group can be substituted by a wide variety of nucleophiles. byjus.com
A significant class of diazonium substitution reactions proceeds through free radical intermediates rather than direct nucleophilic attack on the aromatic ring. These pathways are often catalyzed by transition metals, most notably copper(I) salts.
The Sandmeyer reaction provides a classic example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org This reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This transfer reduces the diazonium species, leading to the loss of N₂ gas and the formation of an aryl radical. wikipedia.orgmasterorganicchemistry.com The highly reactive 2,5-disulfophenyl radical then abstracts a halogen or pseudohalogen from the copper(II) species, regenerating the copper(I) catalyst and yielding the final substituted product. wikipedia.org The detection of biaryl byproducts in these reactions supports the existence of a radical mechanism. wikipedia.org
Deamination, the replacement of the diazonium group with a hydrogen atom, can be achieved using reagents like hypophosphorous acid (H₃PO₂). This transformation is also believed to proceed via a radical mechanism, expanding the synthetic utility of diazonium salts by allowing for the removal of an amino group after it has served its purpose as a directing group. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Reagent | Product from 2,5-Disulfobenzene-1-diazonium | Mechanism Type |
| Chlorination | CuCl / HCl | 1-Chloro-2,5-disulfobenzene | Radical-Nucleophilic Aromatic Substitution (Sandmeyer) |
| Bromination | CuBr / HBr | 1-Bromo-2,5-disulfobenzene | Radical-Nucleophilic Aromatic Substitution (Sandmeyer) |
| Cyanation | CuCN / KCN | 2,5-Disulfobenzonitrile | Radical-Nucleophilic Aromatic Substitution (Sandmeyer) |
| Deamination | H₃PO₂ | 1,4-Benzenedisulfonic acid | Free Radical |
While many substitution reactions of diazonium salts have radical character, the concept of Nucleophilic Aromatic Substitution (SNAr) is also relevant. In a typical SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group. youtube.commasterorganicchemistry.com The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For this compound, the two sulfonate groups are powerful electron-withdrawing groups, which reduce the electron density of the aromatic ring. wikipedia.org This electronic deficit makes the ring susceptible to attack by strong nucleophiles. The diazonium group itself is an excellent leaving group. byjus.com In reactions such as the replacement by an iodide ion, which does not require a copper catalyst, a direct nucleophilic attack by the iodide ion on the carbon bearing the diazonium group can be considered. byjus.comchemguide.co.uk Similarly, hydrolysis to form a phenol (B47542) upon heating in an aqueous acidic solution involves the attack of water acting as a nucleophile. byjus.commasterorganicchemistry.com
Retention Reactions: Azo Coupling and Formation of Azo Compoundsbyjus.comlibretexts.org
In contrast to substitution reactions, azo coupling reactions retain the two nitrogen atoms, which form a characteristic '-N=N-' azo bridge linking two aromatic systems. chemguide.co.uk These products are often intensely colored and form the basis of many synthetic dyes. wikipedia.orgsavemyexams.com
Azo coupling is an electrophilic aromatic substitution reaction. wikipedia.orgnih.gov The aryldiazonium cation, in this case, this compound, acts as a moderately weak electrophile. youtube.com For the reaction to proceed efficiently, the other reactant must be a strongly activated, electron-rich aromatic compound, often referred to as the coupling partner. masterorganicchemistry.comchemistrysteps.com Typical coupling partners include phenols, anilines, and their derivatives. wikipedia.org
The reaction with phenols is typically carried out under mild alkaline conditions (pH > 7.5). libretexts.org The base deprotonates the phenol to form the more strongly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the diazonium ion. chemguide.co.uklibretexts.org Conversely, coupling with anilines is usually performed in weakly acidic conditions (pH < 6) to prevent the concentration of the unprotonated, nucleophilic amine from becoming too low while also minimizing side reactions. libretexts.orgstackexchange.com The substitution typically occurs at the para position relative to the activating group, unless this position is already occupied, in which case ortho substitution occurs. wikipedia.orglibretexts.orgyoutube.com
| Coupling Partner | Reaction Conditions | General Product Structure |
| Phenol | Alkaline (NaOH) | (2,5-Disulfophenyl)azo-4-hydroxybenzene |
| Aniline (B41778) | Weakly Acidic | (2,5-Disulfophenyl)azo-4-aminobenzene |
| N,N-Dimethylaniline | Weakly Acidic | (2,5-Disulfophenyl)azo-4-(dimethylamino)benzene |
| 2-Naphthol | Alkaline (NaOH) | 1-(2,5-Disulfophenylazo)-2-naphthol |
When the coupling partner is a primary or secondary aniline, a competition arises between electrophilic attack at a ring carbon (C-coupling) to form the stable azo dye and attack at the amino nitrogen (N-coupling) to form a diazoamino compound, or triazene (B1217601). wikipedia.orgstackexchange.com
Research indicates that N-coupling is generally the kinetically favored, faster pathway. stackexchange.com However, the formation of the triazene is often reversible. The C-coupled product, the aromatic azo compound, is thermodynamically more stable due to the preservation of the aromaticity of both rings connected by the azo bridge. stackexchange.com Consequently, under thermodynamic control (e.g., allowing the reaction to proceed for a longer time or in the absence of a base to trap the triazene), the initially formed N-coupled product can revert to the diazonium salt and aniline, which then react irreversibly to form the more stable C-coupled product. stackexchange.com For tertiary amines like N,N-dialkylanilines, only C-coupling is possible as there are no protons on the nitrogen to be lost. stackexchange.com
Electrophilic Reactivity in Ring Closure Reactions (e.g., Bamberger and Widman-Stoermer Syntheses)
The electrophilic nature of the diazonium group can be harnessed in intramolecular reactions to synthesize heterocyclic compounds. In these reactions, the diazonium group is attacked by a nucleophilic portion of the same molecule.
The Widman-Stoermer synthesis is a method for preparing cinnoline (B1195905) derivatives. colab.ws The reaction involves the diazotization of an o-amino-substituted styrene. The diazonium salt formed in situ then undergoes an intramolecular electrophilic attack where the nucleophilic β-carbon of the vinyl group attacks the terminal nitrogen of the diazonium group, leading to cyclization and the formation of the cinnoline ring system after the expulsion of a proton. colab.ws The presence of electron-donating groups on the vinyl moiety facilitates this cyclization. colab.ws While the Bamberger synthesis also involves diazonium intermediates, the Widman-Stoermer reaction is a clearer example of the diazonium group's electrophilic role in a ring-closure to form a new heterocyclic ring.
Disulfide-Diazonium Reaction Mechanisms
The reaction between this compound and disulfide compounds represents a specialized area of diazonium chemistry, leading to the formation of S-aryl thioethers. This S-arylation of disulfides is a significant transformation, and recent studies have begun to elucidate the underlying mechanisms, pointing towards pathways that can be initiated chemically and accelerated by photochemical means. nih.govacs.org
The interaction is characterized by the cleavage of the disulfide bond and the subsequent formation of a new carbon-sulfur bond with the aryl group derived from the diazonium salt. The reaction can be triggered by chemical initiators and is often enhanced by exposure to light, suggesting the involvement of radical species. nih.govacs.org
A plausible mechanistic pathway for the reaction of this compound with a disulfide (R-S-S-R) is proposed to proceed through a radical-mediated process. The presence of electron-withdrawing sulfonyl groups on the aromatic ring of the diazonium salt can influence the reactivity, generally favoring coupling reactions. rsc.org
The proposed mechanism can be outlined in the following key steps:
Initiation: The reaction commences with the generation of a 2,5-disulfophenyl radical from the this compound salt. This can be initiated by a chemical trigger, such as sodium formate (B1220265), and is significantly accelerated by photoirradiation, typically with visible light (e.g., a 450 nm LED lamp). nih.govacs.org The diazonium ion undergoes a one-electron reduction, leading to the loss of a stable nitrogen molecule (N₂) and the formation of the highly reactive aryl radical.
Propagation: The newly formed 2,5-disulfophenyl radical attacks one of the sulfur atoms of the disulfide molecule. This interaction leads to the homolytic cleavage of the sulfur-sulfur bond. This step results in the formation of an S-aryl thioether and a thiyl radical (R-S•).
Further Radical Reactions: The generated thiyl radical can then participate in a variety of subsequent reactions, including reacting with another 2,5-disulfophenyl radical to form a second molecule of an S-aryl thioether, or it could potentially react with another disulfide molecule in a chain propagation step.
Recent research has provided experimental evidence supporting this type of transformation. For instance, the reaction of 3,4-dihydroxy-1,2-dithiane with 2-(prop-2-yn-1-yloxy)benzene-1-diazonium tetrafluoroborate (B81430), triggered by sodium formate and accelerated by a 450 nm LED lamp, confirmed that both sulfur substituents in the final product originated from the same disulfide molecule. nih.govacs.org This observation is consistent with a mechanism involving the cleavage of the disulfide bond and subsequent arylation at one of the sulfur atoms.
The following table summarizes the key aspects and findings related to the disulfide-diazonium reaction mechanism based on available research.
| Feature | Description | Reference |
| Reaction Type | S-arylation of disulfides | nih.govacs.org |
| Proposed Mechanism | Radical-mediated | nih.govacs.org |
| Initiation | Chemical trigger (e.g., sodium formate) and/or photoirradiation | nih.govacs.org |
| Key Intermediate | Aryl radical (e.g., 2,5-disulfophenyl radical) | nih.gov |
| Key Reaction Step | Attack of the aryl radical on the disulfide bond | nih.govacs.org |
| Products | S-aryl thioethers | nih.govacs.org |
| Influence of Substituents | Electron-withdrawing groups on the diazonium salt favor coupling reactions. | rsc.org |
Further detailed computational and experimental studies are needed to fully elucidate the intricate details of the reaction mechanism for this compound with various disulfide compounds and to explore the full synthetic potential of this transformation.
Derivatization Strategies and Functionalization of 2,5 Disulfobenzene 1 Diazonium
Incorporation into Complex Molecular and Supramolecular Architectures
Aryl diazonium salts are effective building blocks for the construction of larger, organized chemical structures. Their ability to react spontaneously with various surfaces or to be incorporated into polymeric chains allows for the creation of functional thin films and complex molecular assemblies. chemrxiv.org
One key strategy involves the use of bis-diazonium salts, such as p-phenylenebis(diazonium) (PPBD), which can form diazonium-terminated conjugated thin films on conductive and non-conductive surfaces. chemrxiv.org This process can occur through different solvent-dependent pathways, yielding polyphenylene films in acetonitrile and thicker poly(azobenzene) films in water. The resulting surfaces, bearing reactive diazonium groups, can then be further functionalized by reacting them with various organic and inorganic nucleophiles. chemrxiv.org This approach allows for the layer-by-layer construction of complex surface architectures.
In the context of supramolecular chemistry, molecules containing diazo groups are precursors for systems that can self-assemble through non-covalent interactions. For example, 1,2,5-chalcogenadiazoles are recognized as valuable building blocks for assembling supramolecular structures, often forming one-dimensional, two-dimensional, or three-dimensional architectures through specific intermolecular interactions. researchgate.net The principles governing these assemblies can be applied to structures derived from diazonium precursors, enabling the design of novel materials with specific optical or electronic properties. researchgate.net
Table 1: Examples of Architectures Incorporating Aryl Diazonium Functionality
| Architecture Type | Diazonium Precursor Example | Formation Mechanism | Application/Feature |
| Poly(azobenzene) Film | p-phenylenebis(diazonium) | Azo coupling in aqueous media | Diazonium-terminated functional surface |
| Polyphenylene Film | p-phenylenebis(diazonium) | Radical arylation in acetonitrile | Covalently bound thin film |
| Self-Assembled Monolayers | 4-Nitrobenzenediazonium | Spontaneous grafting on surfaces | Surface functionalization |
| Supramolecular Chains | 1,2,5-Chalcogenadiazoles | Intermolecular E···N interactions (E=S, Se, Te) | Development of conductors and optical devices |
Site-Selective Modification Methodologies using Diazonium Chemistry
The unique reactivity of arenediazonium salts enables their use in the highly selective modification of complex biomolecules, particularly peptides and proteins. rsc.orgiiserpune.ac.in This site-selectivity is crucial for applications in chemical biology, such as protein labeling, immobilization, and the construction of antibody-drug conjugates. researchgate.net
The primary mechanism for this selectivity is the diazo-coupling reaction, where the aryl diazonium ion acts as an electrophile and attacks electron-rich amino acid residues. iiserpune.ac.inresearchgate.net Tyrosine is a common target due to its activated phenolic side chain, leading to the formation of a stable azo-bridge. iiserpune.ac.in Studies have demonstrated that diazo-coupling reactions with tyrosine-containing peptides can proceed with high selectivity over other potentially reactive amino acids, achieving yields of 70-80% under mild conditions. iiserpune.ac.in
Beyond tyrosine, methodologies have been developed to target other residues. For instance, a strategy utilizing a maleimide-functionalized triazabutadiene allows for the site-selective installation of an aryl diazonium group onto a protein's surface at a cysteine residue. whiterose.ac.uknih.gov The triazabutadiene is stable but can be rapidly activated by UV light to release the reactive diazonium cation under biologically compatible conditions. nih.gov This unveiled diazonium group can then be derivatized through azo-bond formation with electron-rich species, allowing for the attachment of probes or therapeutic molecules. whiterose.ac.uk
Table 2: Site-Selective Modification Targets for Aryl Diazonium Salts
| Target Biomolecule | Target Residue | Reagent/Methodology | Reaction Type |
| Peptides/Proteins | Tyrosine | Arenediazonium Salt | Electrophilic Aromatic Substitution (Azo-coupling) |
| Proteins | Cysteine | Maleimide-functionalized Triazabutadiene | Michael Addition followed by Photo-activation and Azo-coupling |
| Antibodies | Tyrosine | 2,5-Difluorobenzene diazonium tetrafluoroborate (B81430) | Azo-coupling |
Generation of Reactive Intermediates for Subsequent Chemical Transformations
A significant aspect of diazonium chemistry is the ability of the diazonium group to be displaced as dinitrogen gas (N₂), one of the most stable molecules, which provides a strong thermodynamic driving force for these reactions. wikipedia.org This process leads to the formation of highly reactive intermediates, primarily aryl cations and aryl radicals, which can be harnessed for a wide range of subsequent chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net
The generation of these intermediates can be controlled by the reaction conditions:
Aryl Cations: In the absence of reducing agents, the diazonium salt can heterolytically cleave to form an aryl cation. This intermediate is a powerful electrophile that can be trapped by various nucleophiles. Reactions such as the Schiemann reaction (using fluoroborate to introduce fluorine) and hydrolysis to form phenols proceed through this cationic pathway. wikipedia.org
Aryl Radicals: In the presence of reducing agents (like copper(I) salts in the Sandmeyer reaction) or through thermal or photochemical induction, the diazonium ion can undergo a one-electron reduction to generate an aryl radical. researchgate.netresearchgate.net These radical intermediates are central to many classic named reactions and modern synthetic methods.
These reactive intermediates are cornerstones of synthetic chemistry, allowing for the introduction of a wide variety of functional groups onto an aromatic ring that are often difficult to install by other means. wikipedia.orgresearchgate.net
Table 3: Reactive Intermediates from Aryl Diazonium Salts and Subsequent Transformations
| Reactive Intermediate | Method of Generation | Example Reaction | Transformation Achieved |
| Aryl Cation | Heterolytic Cleavage (e.g., thermal) | Schiemann Reaction | Ar-N₂⁺ → Ar-F |
| Aryl Cation | Hydrolysis | Phenol (B47542) Synthesis | Ar-N₂⁺ → Ar-OH |
| Aryl Radical | Reduction (e.g., Cu(I)) | Sandmeyer Reaction | Ar-N₂⁺ → Ar-Cl, Ar-Br, Ar-CN |
| Aryl Radical | Base-catalyzed | Gomberg-Bachmann Reaction | Ar-N₂⁺ → Ar-Ar' (Biaryl synthesis) |
| Aryl Radical | Photochemical Activation | Visible Light Photocatalysis | C-C and C-Heteroatom bond formation |
Sophisticated Spectroscopic and Analytical Characterization Techniques for 2,5 Disulfobenzene 1 Diazonium and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including diazonium salts and their derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
In the context of diazonium compounds, ¹H NMR spectra are instrumental in determining the substitution patterns on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons offer clear evidence for the relative positions of the diazonium and sulfonate groups. For instance, the analysis of ¹H NMR spectra of purified azo-coupling products derived from diazonium salts reveals distinct signals for the nucleophilic moiety, allowing for the differentiation of regioisomers. nih.gov Monitoring reactions using ¹H NMR can also provide mechanistic insights and even allow for the detection of reaction intermediates, such as Wheland-like species, which are stabilized in certain reactions involving diazonium salts. nih.gov
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents. The carbon atom attached to the diazonium group (C1) in benzenediazonium (B1195382) salts typically exhibits a chemical shift in the range of 102-123 ppm. caltech.edu This is a relatively high-field shift compared to other carbon-nitrogen bonds, and it is not solely explained by charge densities. caltech.edu Studies have shown that substituents on the benzene (B151609) ring influence the ¹³C chemical shifts, providing further structural confirmation. caltech.edu
| Technique | Typical Application for 2,5-Disulfobenzene-1-diazonium Derivatives | Key Findings |
| ¹H NMR | Determination of aromatic substitution patterns and confirmation of product formation in coupling reactions. | Distinguishes between regioisomers by analyzing chemical shifts and coupling constants of aromatic protons. nih.gov |
| ¹³C NMR | Elucidation of the carbon framework and investigation of electronic effects of substituents. | The C1 carbon attached to the diazonium group shows a characteristic upfield shift (102-123 ppm). caltech.edu |
| ¹⁵N NMR | Probing the electronic structure of the diazonium group. | Substituent effects on the benzene ring cause predictable upfield or downfield shifts of the nitrogen resonances. caltech.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores, such as the aromatic ring and the diazo group in this compound and its derivatives. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, and the wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the electronic structure of the molecule.
Azo dyes derived from diazonium salts exhibit characteristic UV-Vis absorption spectra. researchgate.netacademie-sciences.fracademie-sciences.fr The position of the λmax is influenced by the electronic nature of the substituents on the aromatic rings and the solvent polarity (solvatochromism). academie-sciences.fracademie-sciences.frrsc.org For example, the UV-Vis spectra of azo dyes derived from diazonium salts can show bathochromic (red) or hypsochromic (blue) shifts depending on the solvent's acidity and polarity. academie-sciences.fracademie-sciences.fr This technique is also used to monitor the formation of azo dyes in coupling reactions. researchgate.net
| Derivative Type | Typical λmax Range (nm) | Observations |
| Azo dyes | 300 - 750 | The position of λmax is sensitive to substituents and solvent polarity, exhibiting solvatochromism. academie-sciences.fracademie-sciences.frrsc.org |
| Diazoquinones | ~400 | The lowest energy band is attributed to a π → π* transition. scispace.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the diazonium group (N≡N) and the sulfonate groups (SO₃⁻).
The characteristic stretching vibration of the N≡N triple bond in aryl diazonium salts typically appears in the region of 2200-2300 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to decrease the wavenumber, while electron-withdrawing groups increase it. ifremer.fr The disappearance of the N-H stretching vibrations of the precursor aniline (B41778) (typically in the 3250-3400 cm⁻¹ range) and the appearance of the N≡N stretch provide strong evidence for the successful synthesis of the diazonium salt. ifremer.fr In situ FTIR spectroscopy can be employed to monitor the formation of diazonium salts in real-time, providing valuable kinetic and mechanistic information. nih.govresearchgate.net The sulfonate group exhibits characteristic stretching vibrations for the S=O and S-O bonds, typically in the regions of 1250-1150 cm⁻¹ and 1070-1010 cm⁻¹, respectively.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Significance |
| N≡N stretch (Diazonium) | 2200 - 2300 | Confirms the presence of the diazonium group. ifremer.fr |
| N-H stretch (Amine precursor) | 3250 - 3400 | Disappearance indicates successful diazotization. ifremer.fr |
| S=O stretch (Sulfonate) | 1250 - 1150 | Indicates the presence of the sulfonate groups. |
| S-O stretch (Sulfonate) | 1070 - 1010 | Further confirms the presence of the sulfonate groups. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns. For this compound and its derivatives, mass spectrometry provides definitive confirmation of their identity.
High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. rsc.orgfrontiersin.org Electrospray ionization (ESI) is a soft ionization technique often used for analyzing diazonium salts and their derivatives, as it minimizes fragmentation during the ionization process. frontiersin.org Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, and the resulting fragmentation pattern can provide valuable structural information. nih.gov This is particularly useful in identifying the different components of complex mixtures or in confirming the structure of newly synthesized compounds. nih.gov
Advanced Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Chronoamperometry)
Electrochemical methods are crucial for studying the redox properties of this compound and for its application in surface modification. Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of diazonium salts.
The electrochemical reduction of aryl diazonium salts is typically an irreversible process that leads to the formation of an aryl radical and the release of nitrogen gas. columbia.edulew.ro This aryl radical can then covalently bond to the electrode surface, forming a modified electrode. researchgate.net CV can be used to determine the reduction potential of the diazonium salt and to monitor the grafting process. columbia.edu The passivation of the electrode surface after the initial reduction cycles is often observed, indicating the formation of a blocking layer. columbia.edu Chronoamperometry can be used to study the kinetics of the grafting process.
| Technique | Application | Key Observation |
| Cyclic Voltammetry (CV) | Investigating the redox behavior and surface grafting of diazonium salts. | An irreversible reduction peak corresponding to the reduction of the diazonium group is observed. columbia.edulew.ro |
| Chronoamperometry | Studying the kinetics of the surface modification process. | Provides information on the rate of film growth on the electrode surface. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing surfaces modified with diazonium salts.
When this compound is used to modify a surface, XPS can confirm the presence of the grafted aryl layer by detecting the characteristic core-level signals of the constituent elements, such as carbon (C 1s), sulfur (S 2p), oxygen (O 1s), and nitrogen (N 1s). researchgate.net High-resolution XPS spectra can provide information about the chemical bonding environment of these elements. For example, the binding energy of the N 1s signal can distinguish between the nitrogen atoms in the diazonium group and any other nitrogen-containing functionalities. researchgate.net The S 2p signal can confirm the presence and chemical state of the sulfonate groups. XPS is a powerful tool to verify the covalent attachment of the aryl layer to the substrate. researchgate.net
Theoretical and Computational Chemistry Approaches to 2,5 Disulfobenzene 1 Diazonium
Quantum Chemicmpg.deal Studies (Ab Initio, Density Functional Theory, Semi-Empirical Methods)
Quantum chemical methods are fundamental to modeling the behavior of 2,5-Disulfobenzene-1-diazonium at the atomic level. These methods, including Ab Initio, Density Functional Theory (DFT), and semi-empirical approaches, are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for the molecule, yielding information about its energy, electron distribution, and other molecular properties.
For aryldiazonium salts, DFT methods, particularly with hybrid functionals like B3LYP, have proven to be a robust choice, balancing computational cost with accuracy. These calculations can elucidate the effects of substituents, such as the two sulfonate groups in this compound, on the molecule's geometry and electronic characteristics.
The diazonium group (-N₂⁺) is the center of reactivity in this compound. A resonance description shows that the positive charge is delocalized across both nitrogen atoms. Computational analysis pr libretexts.orgovides a more detailed picture of this electronic arrangement.
The nitrogen-nitrogen bond in the diazonium moiety exhibits significant triple bond character, which is key to its structure and the high stability of the leaving group, molecular nitrogen (N₂). The C-N bond connecting t libretexts.orghe benzene (B151609) ring to the diazonium group is comparatively weaker. The two electron-withdrawing sulfonate (-SO₃⁻) groups on the benzene ring have a profound influence on the electronic structure. They pull electron density from the aromatic ring, which in turn affects the charge distribution on the diazonium group. This withdrawal of electrons generally increases the positive charge on the diazonium group, enhancing its electrophilicity.
Natural Bond Orbital (NBO) analysis and Mulliken population analysis are computational techniques used to quantify the charge distribution. These analyses typically show a significant partial positive charge on both the terminal and internal nitrogen atoms, as well as on the carbon atom of the benzene ring attached to the diazonium group.
| Parameter | Method | Calculated Value | Interpretation |
| N-N Bond Length | DFT/B3LYP | ~1.10 Å | Consistent with a triple bond. |
| C-N Bond Length | DFT/B3LYP | ~1.40 Å | Consistent with a single bond. |
| Mulliken Charge on N (terminal) | DFT/B3LYP | +0.15 to +0.25 e | Significant positive charge delocalization. |
| Mulliken Charge on N (internal) | DFT/B3LYP | +0.10 to +0.20 e | Positive charge shared with the adjacent nitrogen. |
| Mulliken Charge on C (ipso) | DFT/B3LYP | +0.05 to +0.15 e | Ring carbon is also electrophilic. |
Computational methods can predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for identifying the compound and interpreting experimental data.
Infrared (IR) Spectroscopy: The most characteristic vibrational mode for the diazonium group is the N≡N stretching frequency. DFT calculations can predict this frequency with high accuracy. For aryldiazonium salts, this peak is typically strong and appears in the region of 2200-2300 cm⁻¹. The presence of electron-withdrawing sulfonate groups would be expected to shift this frequency slightly compared to unsubstituted benzenediazonium (B1195382).
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Aryldiazonium salts typically have strong absorptions in the UV region. The specific wavelengths (λ_max) and intensities of these absorptions are influenced by the substituents on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations help in assigning the signals in ¹³C and ¹H NMR spectra and understanding how the electronic environment of each nucleus is affected by the sulfonate and diazonium groups.
Molecular Dynamics Simulations for Reactivity, Stability, and Conformation
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations can provide insights into the conformational flexibility, stability, and interactions of this compound with its environment, such as solvent molecules.
Reaction Pathway Modeling and Transition State Analysis
A significant application of computational chemistry is the modeling of chemical reactions. For this compound, this includes studying its decomposition (dediazoniation) and its participation in coupling reactions. The primary goal is to map the potential energy surface of the reaction, identifying the low-energy pathways from reactants to products.
This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the TS, chemists can determine the activation energy (Ea) of the reaction, which is directly related to the reaction rate. For aryldiazonium salts, a key reaction is the loss of N₂ gas to form an aryl cation or radical, a process known as dediazoniation. Computational models can distinguish between heterolytic (forming an aryl cation) and homolytic (forming an aryl radical) cleavage of the C-N bond and determine which pathway is more favorable under different conditions. The presence of substituents dramatically affects this process, and modeling can quantify these effects.
Structure-Reactivity Relationship Analysis using Computational Metrics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. In the context of 2,5-Dis libretexts.orgwikipedia.orgulfobenzene-1-diazonium, a similar approach, known as a Quantitative Structure-Reactivity Relationship (QSRR), can be employed.
Computational chemistry libretexts.orgwikipedia.orgprovides the "descriptors" used in these models. These descriptors are calculated properties that quantify different aspects of the molecule's structure and electronics. Examples include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons. The LUMO energy, in particular, can be a good indicator of the electrophilicity of the diazonium salt.
Electrostatic Potential (ESP): The ESP mapped onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing a visual guide to reactivity.
Atomic Charges: As discussed earlier, the calculated charge on the nitrogen and carbon atoms can be correlated with reactivity in reactions like azo coupling.
Hammett Parameters (σ): Although originally determined experimentally, Hammett parameters, which describe the electron-donating or -withdrawing ability of substituents, can now be calculated computationally and correlated with reaction rates and equilibria.
By calculating these metrics for a series of substituted aryldiazonium salts (including this compound) and correlating them with experimentally observed reaction rates, a predictive QSRR model can be built. This allows researchers to predict the reactivity of new, unsynthesized diazonium compounds. The electron-withdrawing nature of the sulfonate groups in this compound is expected to significantly impact these metrics, leading to increased thermal stability of the corresponding aryl cation intermediate.
Role in Advanced Materials Science Research and Engineering
Functionalized Sulfonate Metal-Organic Frameworks (MOFs) Research and Development
Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The functionalization of MOFs with sulfonate groups can introduce unique properties, such as improved proton conductivity and selective adsorption capabilities. While the direct use of 2,5-Disulfobenzene-1-diazonium as a primary linker in MOF synthesis is not widely documented, its chemical properties make it a valuable precursor for creating sulfonate-functionalized linkers.
The synthesis of sulfonate-functionalized MOFs is an area of active research. One common strategy involves the use of organic linkers that already contain sulfonate groups. For instance, zirconium-based MOFs have been successfully functionalized with sulfonate groups, leading to materials with potential applications in the electrochemical reduction of nitrate to ammonia nih.gov. The presence of sulfonate groups within the MOF pores can create a "proton reservoir," enhancing the efficiency of catalytic processes nih.gov. Another approach is the one-pot synthesis of sulfonic acid functionalized Zr-MOFs, which has shown excellent performance in the rapid and specific removal of radioactive ions like Ba²⁺ from solutions rsc.org. This highlights the strong affinity between the sulfonate groups and certain metal cations rsc.org.
The introduction of sulfonate functionalities can be achieved through post-synthetic modification of a pre-existing MOF structure or by de novo synthesis with a sulfonate-containing linker nih.govnih.gov. The versatility in the synthesis of sulfonate-containing linkers allows for the tuning of the MOF's properties for specific applications researchgate.netnih.govresearchgate.netrsc.org. For example, the reaction of MnCl₂ with 2,5-disulfhydrylbenzene-1,4-dicarboxylic acid, a thiolated analogue of a common MOF linker, resulted in a microporous MOF with high intrinsic charge mobility nih.gov. This suggests that analogous benzene-based linkers with sulfonate groups could also yield MOFs with interesting electronic properties.
The following table summarizes different approaches to synthesizing sulfonate-functionalized MOFs:
| Synthesis Approach | Description | Example Application |
| Post-Synthetic Modification | A pre-synthesized MOF is chemically modified to introduce sulfonate groups. | Creating a porous "proton reservoir" for enhanced electrocatalysis nih.gov. |
| Direct Synthesis with Functionalized Linker | A sulfonate-containing organic molecule is used as the linker during the initial MOF synthesis. | Rapid and specific removal of radioactive Ba²⁺ from water rsc.org. |
| Mixed-Linker Approach | A combination of standard and sulfonate-functionalized linkers are used to create a defective MOF with tailored properties. | Enhanced selective removal of anionic dyes from wastewater rsc.orgresearchgate.net. |
Surface Modification and Grafting of Substrates
The modification of material surfaces is crucial for a wide range of applications, from biosensors to catalysis. Diazonium salts, including this compound, are highly effective reagents for surface functionalization due to their ability to form strong, covalent bonds with a variety of substrates nih.govfrontiersin.orgnih.govresearchgate.net.
Electrochemical grafting is a widely used method for modifying conductive surfaces with diazonium salts. The process involves the electrochemical reduction of the diazonium cation, which leads to the formation of an aryl radical and the release of nitrogen gas nih.govnih.govresearchgate.net. This highly reactive aryl radical then forms a covalent bond with the substrate surface nih.govnih.govresearchgate.net.
The general mechanism for electrochemical grafting can be summarized as follows:
Reduction: The diazonium cation (Ar-N₂⁺) accepts an electron at the electrode surface, forming an unstable radical.
Dediazoniation: The radical rapidly loses a molecule of N₂ to form a highly reactive aryl radical (Ar•).
Grafting: The aryl radical attacks the surface, forming a stable, covalent bond.
This process results in the formation of a thin, robust organic layer on the surface nih.govfrontiersin.org. The thickness and morphology of this layer can be controlled by parameters such as the applied potential, reaction time, and the concentration of the diazonium salt researchgate.net. Electrochemical grafting has been successfully applied to a variety of materials, including metals, carbon, and semiconductors nih.govmdpi.com. The resulting functionalized surfaces exhibit enhanced stability compared to those modified by simple adsorption nih.gov.
In addition to electrochemical methods, chemical grafting provides a versatile route for surface modification, particularly for non-conductive substrates nih.govmdpi.comnih.gov. Chemical grafting can be initiated through various means, including the use of reducing agents, heat, or photochemistry nih.govfrontiersin.org.
One common approach involves the in situ generation of diazonium salts from the corresponding anilines, which then spontaneously graft onto the surface researchgate.net. This method is advantageous as it avoids the need to isolate the often unstable diazonium salt. The resulting covalent bonds between the aryl layer and the substrate create a highly robust interface that is resistant to harsh conditions frontiersin.org.
The choice of grafting technique depends on the nature of the substrate and the desired properties of the modified surface. Both electrochemical and chemical grafting methods offer powerful tools for creating stable and functional interfaces nih.govresearchgate.net.
The ability to introduce specific functional groups onto a surface through diazonium chemistry allows for the tailoring of its properties for a wide range of applications. The sulfonate groups of this compound, for instance, can impart hydrophilicity and ion-exchange capabilities to a surface.
Sensing: Modified surfaces are at the heart of many chemical and biological sensors. The grafting of diazonium salts can be used to immobilize recognition elements, such as enzymes or antibodies, onto an electrode surface nih.govnih.gov. The resulting biosensors can exhibit high sensitivity and selectivity for the target analyte nih.govmdpi.comrsc.org. For example, a diazonium-functionalized silver electrode has been developed for the sensitive amperometric detection of p-nitrophenol in water rsc.org.
Catalysis: Diazonium salt chemistry is also employed in the design of heterogeneous catalysts nih.gov. By grafting a catalyst or a catalyst support onto a surface, it is possible to create a reusable and more stable catalytic system nih.gov. The organic layer formed by the diazonium salt can prevent the aggregation of catalytic nanoparticles and provide a specific chemical environment to enhance the catalytic activity nih.gov.
The following table highlights the impact of surface modification with diazonium salts on material properties for different applications:
| Application | Effect of Surface Modification |
| Sensing | Immobilization of biorecognition elements, enhanced signal transduction, improved sensitivity and selectivity. nih.govnih.govrsc.org |
| Catalysis | Stabilization of catalytic nanoparticles, enhanced catalytic activity and selectivity, improved reusability of the catalyst. nih.gov |
| Biomaterials | Improved biocompatibility, controlled cell adhesion, and drug delivery capabilities. nih.gov |
Precursor in Polymer Synthesis and Functional Polymer Design
Diazonium salts can also serve as precursors in the synthesis of functional polymers. The reactive nature of the diazonium group allows it to participate in various polymerization reactions, leading to the formation of polymers with tailored properties researchgate.netmdpi.compurdue.eduhsu.ac.ir.
Chain-growth polymerization is a process in which monomer units are added to a growing polymer chain one at a time. While not a conventional initiator, the aryl radicals generated from the reduction of diazonium salts can potentially initiate radical polymerization of vinyl monomers.
In the context of this compound, the generated aryl radical could initiate the polymerization of monomers like styrene or acrylates. The resulting polymer chains would have a 2,5-disulfophenyl group at one end. This terminal functionalization could be used to impart specific properties to the polymer, such as water solubility or the ability to coordinate with metal ions.
Furthermore, diazonium salts can be used to functionalize existing polymers. By reacting a polymer with pendant amino groups to form diazonium salts, it is possible to graft the polymer onto surfaces or to crosslink polymer chains researchgate.net. This approach allows for the creation of complex polymer architectures and functional materials mdpi.comrsc.orgnih.govresearchgate.netnih.govnih.gov.
Step-Growth Polymerization and Polycondensation Routes
Step-growth polymerization and polycondensation are processes where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. While this compound, in its native form, is monofunctional with respect to the diazonium group, its reactive nature allows it to be a key component in certain polycondensation pathways, particularly in azo coupling reactions.
In these routes, the diazonium salt acts as an electrophile that readily reacts with electron-rich aromatic compounds (such as phenols, anilines, or other activated aromatic rings) which serve as nucleophilic coupling partners. If a bifunctional coupling partner is used, or if the diazonium salt itself is derived from a more complex, bifunctional precursor, this reaction can be repeated to build a polymer chain. The resulting polymers contain azo linkages (-N=N-) in their backbone, which are known for their color, thermal stability, and unique electronic properties.
The inclusion of the two sulfonate (-SO₃H) groups on the benzene (B151609) ring is a critical design feature. These groups are incorporated directly into the polymer backbone during polymerization, imparting several desirable properties to the final material:
Increased Solubility: The highly polar sulfonate groups can render the resulting azo polymers soluble in aqueous or polar organic solvents, which is a significant advantage for processing and fabrication.
Inherent Doping Capability: In the context of conjugated polymers, the acidic nature of the sulfonate groups can provide an "auto-doping" or "self-doping" effect, enhancing electrical conductivity without the need for external dopants.
Ion-Exchange Properties: The presence of these acidic sites gives the polymer ion-exchange capabilities, making it suitable for applications in membranes, sensors, and separation technologies.
Table 1: Potential Monomer Pairings for Polycondensation with this compound
| Diazonium Component | Potential Coupling Partner (Monomer B) | Resulting Polymer Class | Key Properties Conferred |
|---|---|---|---|
| This compound | Bisphenols (e.g., Bisphenol A) | Sulfonated Azo-Polymers | Thermal stability, solubility, color |
| This compound | Diaminobenzenes | Sulfonated Azo-Polymers | Redox activity, charge transport |
End-Group Functionalization and Post-Polymerization Modification
Post-polymerization modification is a powerful strategy for introducing specific functionalities to pre-existing polymers, thereby tailoring their properties for specific applications. Aryl diazonium salts are exceptionally well-suited for this purpose due to their ability to form highly reactive aryl radicals that can covalently bond to polymer surfaces and backbones. researchgate.net
The modification process using this compound typically involves the generation of a 2,5-disulfophenyl radical. This radical can then be grafted onto a polymer in several ways:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a C-H bond on the polymer backbone, creating a macroradical that then combines with another aryl radical.
Addition to Double Bonds: For polymers containing unsaturation (C=C bonds), the aryl radical can add across the double bond, incorporating the functional group directly into the chain.
The primary advantage of using this compound for post-polymerization modification is the direct and covalent introduction of sulfonic acid groups. This transformation can dramatically alter the characteristics of the original polymer. For instance, a hydrophobic polymer like polystyrene or polymethylmethacrylate (PMMA) can be rendered hydrophilic, improving its wettability, biocompatibility, or adhesion. rsc.orgresearchgate.net This surface sulfonation is crucial for developing materials for biomedical devices, anti-fouling coatings, and proton-exchange membranes.
Table 2: Effects of Post-Polymerization Modification with this compound
| Original Polymer | Property Before Modification | Property After Modification | Potential Application |
|---|---|---|---|
| Polystyrene (PS) | Hydrophobic, non-polar | Hydrophilic surface, ion-exchange capacity | Ion-exchange resins, functionalized supports |
| Polyethylene (PE) | Chemically inert, hydrophobic | Improved adhesion, hydrophilic | Compatibilizers in blends, printable surfaces |
Development of Conducting Polymers and Composites
The sulfonic acid groups of this compound play a pivotal role in the development of conducting polymers and their composites. Conducting polymers like polyaniline (PANI) and polypyrrole (PPy) require an acid dopant to become electrically conductive. The sulfonate groups can act as covalently bound dopants, leading to self-doped conducting polymers with improved stability and processability.
Furthermore, this compound is an excellent agent for modifying the surface of conductive fillers used in polymer composites, such as carbon nanotubes (CNTs), graphene, or carbon black. The diazonium group reacts with the carbon surface, attaching the 2,5-disulfobenzene moiety covalently. researchgate.net This surface functionalization achieves two critical goals:
Improved Dispersion: The hydrophilic sulfonate groups prevent the aggregation of the nanofillers in the polymer matrix, leading to a more uniform dispersion and, consequently, better mechanical and electrical properties of the composite.
Enhanced Interfacial Adhesion: The grafted layer acts as a "molecular glue" or coupling agent, strengthening the bond between the filler and the polymer matrix. mdpi.com This improved interface facilitates efficient stress transfer (for mechanical reinforcement) and charge transport (for electrical conductivity).
The presence of diazonium salt functionalities has been noted to facilitate the conductivity of polymers. researchgate.net By using this compound, one can design advanced composites for applications in sensors, flexible electronics, and electromagnetic interference (EMI) shielding. mdpi.com
Integration into Nanomaterials and Hybrid Structures
The chemistry of diazonium salts provides a robust and versatile platform for the surface functionalization of a vast range of nanomaterials, including metals, metal oxides, and carbon allotropes. nih.gov The use of this compound allows for the creation of stable, covalently modified nanostructures with tailored surface properties.
The process involves the reduction of the diazonium salt at the nanomaterial surface, which generates an aryl radical that forms a strong covalent bond with the substrate. nih.gov In the case of this compound, this results in a dense layer of sulfonate groups on the nanoparticle surface. This modification is transformative for the nanomaterial's behavior:
Colloidal Stability: Unmodified nanoparticles often suffer from aggregation in aqueous solutions. The negatively charged sulfonate groups create electrostatic repulsion between particles, leading to highly stable aqueous dispersions, which is essential for applications in biomedicine, catalysis, and inks.
Hierarchical Assembly: The charged surface can be used as a platform for building more complex, multilayered hybrid structures through techniques like layer-by-layer assembly, where alternating layers of positively charged materials (e.g., polyelectrolytes, nanoparticles) are deposited.
Bioconjugation: The sulfonate groups can serve as anchoring points for the electrostatic attachment of biomolecules, or they can be chemically converted to other functional groups (e.g., amides) to allow for the covalent conjugation of proteins, DNA, or drugs.
This ability to precisely engineer the surface of nanomaterials opens up possibilities for creating advanced hybrid structures for targeted drug delivery, advanced sensing platforms, and novel catalytic systems.
Table 3: Functionalization of Nanomaterials with this compound
| Nanomaterial Substrate | Primary Property Change | Secondary Capabilities | Example Application |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Enhanced aqueous stability | Platform for electrostatic binding of proteins | Biosensors, diagnostics |
| Carbon Nanotubes (CNTs) | High dispersibility in water | Improved interface in polymer composites | Conductive nanocomposites, field emitters |
| Graphene/Graphene Oxide | Water dispersibility, charged surface | Template for mineral growth, LbL assembly | Energy storage electrodes, conductive films |
Electrochemical Behavior and Advanced Electrochemical Applications of 2,5 Disulfobenzene 1 Diazonium
Electrochemical Reduction Mechanisms: Aryl Radical and Aryl Anion Formation
The electrochemical reduction of aryldiazonium salts, including 2,5-Disulfobenzene-1-diazonium, is a complex process that proceeds through a stepwise mechanism involving the formation of highly reactive intermediates. nih.govresearcher.life This process is initiated by a single-electron transfer from the electrode surface to the diazonium cation. This initial step is concerted with the cleavage of the carbon-nitrogen bond, leading to the release of a stable dinitrogen molecule (N₂) and the formation of an aryl radical. nih.gov This aryl radical is a key intermediate that can then undergo further reactions.
First Electron Transfer: Ar-N₂⁺ + e⁻ → Ar• + N₂
Second Electron Transfer: Ar• + e⁻ → Ar⁻
The aryl radical generated in the first step is highly reactive and is the primary species responsible for the modification of electrode surfaces, a process known as electrografting. nih.gov The subsequent formation of the aryl anion through a second electron transfer is also a significant aspect of the electrochemical behavior of these compounds. nih.govresearcher.life
Electrografting onto Various Electrode Surfaces (e.g., Carbon, Indium Tin Oxide, Gold)
The aryl radicals generated from the electrochemical reduction of this compound readily react with a wide variety of conductive and semiconductive surfaces, forming stable, covalently bonded organic films. nih.gov This electrografting process has been successfully demonstrated on numerous electrode materials, including different forms of carbon (glassy carbon, graphite), indium tin oxide (ITO), and gold. preprints.orgresearchgate.netnih.govresearchgate.net The covalent bond formed between the aryl group and the electrode surface results in highly stable and robust modifications. nih.gov
The versatility of the diazonium electrografting technique allows for the tailored functionalization of electrode surfaces, which is crucial for a range of electrochemical applications. For instance, modifying ITO surfaces with aryl diazonium monolayers can create a chemical interface for the subsequent deposition of other materials, such as silica and conductive polymers like polypyrrole. preprints.org Similarly, the electrografting of diazonium salts onto gold electrodes provides an alternative to thiol-based self-assembled monolayers, often resulting in more stable surface modifications due to the strong carbon-gold bond. researchgate.netnih.gov
Control of Monolayer Formation and Film Thickness
A significant challenge in the electrografting of diazonium salts is the tendency to form disordered multilayers rather than well-defined monolayers. nih.gov This occurs because the highly reactive aryl radicals can react not only with the electrode surface but also with already grafted aryl groups, leading to polymerization. researchgate.net However, several strategies have been developed to control the thickness of the grafted film and promote monolayer formation.
One effective method involves the use of radical scavengers, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net By introducing a radical scavenger into the electrochemical cell, the aryl radicals in the diffusion layer are intercepted before they can contribute to multilayer growth, allowing for the formation of a monolayer. researchgate.net Another approach to limit film thickness is to carefully control the electrochemical parameters, such as the applied potential and the duration of the electrografting process. researchgate.net Additionally, the concentration of the diazonium salt in the solution has a direct impact on the number of layers grafted, with lower concentrations favoring the formation of thinner films. mdpi.com
The ability to control the formation of monolayers is critical for applications where precise control over the interfacial properties is required, such as in the development of biosensors and molecular electronics. nih.govresearchgate.net
Influence of Substituents on Reduction Potentials and Adsorption Characteristics
The nature of the substituents on the aryl ring of the diazonium salt significantly influences its electrochemical behavior, including its reduction potential and adsorption characteristics. nih.govresearcher.life The Hammett equation can be used to quantify the effect of substituents on the reduction potential. bohrium.com Studies have shown a linear relationship between the reduction peak potential and the Hammett constant of the substituent. bohrium.com
Electron-withdrawing groups, such as the sulfonate (SO₃⁻) groups in this compound, make the reduction of the diazonium salt easier, shifting the reduction potential to more positive values. nih.govresearcher.life This is due to the stabilization of the resulting radical and anionic intermediates. Conversely, electron-donating groups have the opposite effect.
Regarding adsorption, the presence of sulfonate groups on the phenyl ring has been shown to result in poor adsorption characteristics of the diazonium salt onto the electrode surface. nih.govresearcher.life This is in contrast to substituents like a methyl group, which can lead to strong adsorption of the electrochemically generated aryl radicals. nih.govresearcher.life The hydrophilic nature of the sulfonate groups may also play a role in reducing non-specific adsorption on certain electrode surfaces. nih.gov
Table 1: Effect of Substituents on Aryldiazonium Salt Reduction
| Substituent Group | Electron-Withdrawing/Donating Nature | Effect on Reduction Potential | Adsorption Characteristics |
| -SO₃⁻ (Sulfonate) | Strong Electron-Withdrawing | Easier reduction (more positive potential) | Poor |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Easier reduction (more positive potential) | Poor |
| -Cl (Chloro) | Weak Electron-Withdrawing | Easier reduction (more positive potential) | Poor |
| -OH (Hydroxyl) | Electron-Donating (by resonance) | Harder reduction (more negative potential) | Poor |
| -OCH₃ (Methoxy) | Electron-Donating | Harder reduction (more negative potential) | Poor |
| -CH₃ (Methyl) | Weak Electron-Donating | Harder reduction (more negative potential) | Strong |
This table is a generalized representation based on available research on various substituted aryldiazonium salts.
Electrocatalytic Applications and Enhanced Reactivity
Surfaces modified with this compound can exhibit enhanced electrocatalytic activity for various reactions. The grafted aryl layer can serve as a platform for the immobilization of catalytic species, such as metal nanoparticles or enzymes, creating a stable and reactive interface. mdpi.com The properties of the grafted layer itself, including its charge and hydrophilicity due to the sulfonate groups, can also influence the kinetics of electron transfer and the interaction with reactants in solution.
For example, electrodes modified with diazonium salts have been used to create catalytic surfaces for the oxygen reduction reaction (ORR). nih.gov By controlling the thickness of the grafted film, the electrocatalytic response can be optimized. nih.gov In the context of biosensing, enzymes immobilized on diazonium-modified surfaces have shown enhanced stability and catalytic activity. mdpi.com The covalent attachment provided by the electrografting process prevents leaching of the catalyst from the electrode surface, leading to more robust and reusable electrocatalytic systems. mdpi.com
Development of Electrochemical Sensing Platforms
The unique properties of this compound make it a valuable building block for the development of electrochemical sensing platforms. The ability to form stable, well-defined layers on various electrode materials allows for the creation of tailored interfaces for the detection of a wide range of analytes. researchgate.netnih.gov
The sulfonate groups of this compound introduce a negative charge and hydrophilicity to the electrode surface, which can be advantageous for several reasons. This can enhance the accessibility of the sensor surface to aqueous analytes and can be used to preconcentrate positively charged species through electrostatic interactions. Furthermore, the carboxyl or other functional groups can be introduced via diazonium chemistry to covalently immobilize biorecognition elements such as DNA probes, antibodies, or enzymes. nih.govmdpi.com
Examples of electrochemical sensors developed using diazonium salt-based modifications include:
DNA Hybridization Sensors: Reduced graphene oxide electrodes functionalized with carboxyphenyl diazonium salts have been used for the label-free detection of DNA hybridization. mdpi.com
Heavy Metal Sensors: Hybrid nanomaterial architectures on ITO electrodes, using diazonium salts and gold nanoparticles, have been developed for the highly sensitive detection of heavy metals at picomolar concentrations. researchgate.netnih.govmdpi.com
Small Molecule Sensors: A diazonium-functionalized silver electrode has been successfully employed for the amperometric detection of p-nitrophenol in water. rsc.org
The versatility of diazonium chemistry allows for the construction of multilayered sensor architectures with controlled properties, enabling the design of highly sensitive and selective electrochemical sensing platforms. researchgate.netnih.gov
Environmental Fate and Degradation Pathways of Diazonium Compounds General Principles with Relevance to Arylsulfonates
General Principles of Benzene (B151609) Derivative Environmental Fate Modeling and Assessment
The environmental fate of benzene derivatives, including arylsulfonates, is predicted and assessed using models that correlate the compounds' intrinsic molecular properties with their behavior in ecosystems. nih.govnih.govsemanticscholar.org These models are essential for understanding how a chemical will distribute itself in the environment, its persistence, and its potential for bioaccumulation. Key physicochemical properties are used to predict the environmental behavior of these substances. nih.govnih.gov
Quantitative relationships have been established between a compound's molecular properties and its biological responses within an ecosystem. nih.gov Factors such as water solubility, partition coefficient, and electronic effects (represented by constants like pi and sigma) are critical in determining how a benzene derivative will interact with different environmental compartments (air, water, soil, biota). nih.govsemanticscholar.org For instance, water solubility and the octanol-water partition coefficient (Kow) are primary determinants of a substance's tendency to bioaccumulate in organisms. nih.govsemanticscholar.org Chemicals with high Kow values and low water solubility are more likely to accumulate in the fatty tissues of organisms.
The persistence of benzene derivatives is largely governed by their susceptibility to degradation processes. Modeling considers both abiotic (e.g., photolysis, hydrolysis) and biotic (biodegradation) pathways. The molecular structure, including the types and positions of functional groups on the benzene ring, significantly influences degradation rates. nih.gov For example, the presence of electron-withdrawing groups, like the sulfonate group, can affect the molecule's reactivity and microbial metabolism. nih.gov
Interactive Table: Key Parameters in Environmental Fate Modeling of Benzene Derivatives
| Parameter | Significance in Environmental Fate Assessment |
|---|---|
| Water Solubility | Governs the concentration of the compound in the aqueous phase and its mobility in surface and groundwater. nih.govnih.gov |
| Partition Coefficient (Kow) | Indicates the tendency of a compound to partition between water and organic matter (e.g., soil, sediment, biota); a key predictor of bioaccumulation. nih.govsemanticscholar.org |
| Pi (π) Constant | A measure of the hydrophobicity of a substituent on the benzene ring, which influences bioaccumulation. nih.govsemanticscholar.org |
| Sigma (σ) Constant | Represents the electronic effect (electron-donating or -withdrawing) of a substituent, which can limit the metabolism of the compound by microsomal detoxication enzymes. nih.govsemanticscholar.org |
Degradation Mechanisms of Diazonium Salts in Environmental Compartments
The environmental degradation of 2,5-Disulfobenzene-1-diazonium is dictated by the reactivity of its two primary functional components: the diazonium group and the arylsulfonate structure.
Abiotic Degradation: The diazonium group (-N₂⁺) is inherently unstable and highly reactive, particularly in aqueous environments. quora.comresearchgate.netnoaa.gov Aryl diazonium salts readily undergo decomposition, a process that is often accelerated by heat or light. noaa.govresearchgate.net The primary abiotic degradation pathway is the loss of the diazo group as dinitrogen (N₂), an environmentally benign gas and an excellent leaving group. wikipedia.orgmasterorganicchemistry.com This process results in the formation of a highly reactive aryl cation intermediate. researchgate.netlkouniv.ac.in
In aquatic systems, this cation is rapidly attacked by water, a nucleophile, leading to the formation of a phenol (B47542). quora.comwikipedia.org Therefore, the principal abiotic degradation reaction for this compound in water is its conversion to 2,5-disulfophenol. The stability of diazonium salts is generally low, and they are not expected to persist in the environment in their original form. quora.comat.ua
Biotic Degradation: While the diazonium group is primarily subject to abiotic breakdown, the resulting arylsulfonate structure is susceptible to microbial degradation. portlandpress.com Various microorganisms, particularly bacteria from genera such as Pseudomonas, are capable of metabolizing arylsulfonates. nih.govportlandpress.com The biodegradation of sulfonated aromatic compounds typically follows a multi-step process:
Desulfonation: The initial step involves the enzymatic cleavage of the carbon-sulfur bond, releasing the sulfonate group as inorganic sulfite (B76179) (SO₃²⁻). portlandpress.com The sulfite is then typically oxidized to sulfate (B86663) (SO₄²⁻) in the environment. portlandpress.com
Aromatic Ring Cleavage: Following desulfonation, the resulting aromatic ring (now a dihydroxylated compound like catechol) is cleaved by bacterial oxygenase enzymes. nih.govportlandpress.com This can occur via two main pathways:
Ortho-cleavage: The ring is broken between the two hydroxyl groups.
Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups, often resulting in the formation of yellow-colored intermediates like 2-hydroxymuconic semialdehyde. nih.govportlandpress.com
Metabolism of Intermediates: The ring-cleavage products are further metabolized through central metabolic pathways into smaller molecules such as pyruvate, acetaldehyde, and formate (B1220265), which can be used by the microorganisms for energy and cell growth. portlandpress.com
This complete microbial process can lead to the full mineralization of the aromatic portion of the molecule into carbon dioxide and water. nih.gov
Formation and Assessment of Environmental Transformation Products
Primary Transformation Products: Based on the degradation mechanisms, the following ETPs are expected:
2,5-Disulfophenol: Formed via the abiotic hydrolysis of the diazonium group. Phenolic compounds can exhibit significant toxicity to aquatic organisms.
Catechols: Formed as intermediates during the microbial degradation of the aromatic ring after desulfonation. nih.govportlandpress.com
Sulfite/Sulfate: The sulfonate groups are released as sulfite, which is readily oxidized to sulfate, a common and generally benign ion in natural waters. portlandpress.com
Ring-Cleavage Products: Intermediates such as 2-hydroxymuconic semialdehyde are formed during meta-cleavage of the aromatic ring. nih.govportlandpress.com These are typically short-lived.
Mineralization Products: The ultimate breakdown of the organic structure leads to carbon dioxide (CO₂) and water (H₂O).
Interactive Table: Expected Transformation Products and Their Environmental Significance
| Transformation Product | Formation Pathway | Environmental Significance |
|---|---|---|
| 2,5-Disulfophenol | Abiotic Hydrolysis | Primary stable product; requires assessment for aquatic toxicity and persistence. |
| Dinitrogen (N₂) | Abiotic Decomposition | Environmentally benign gas, comprises ~78% of the atmosphere. |
| Catechol | Biotic (Intermediate) | Key microbial intermediate, readily degraded further. portlandpress.com |
| Sulfate (SO₄²⁻) | Biotic (Desulfonation) | Common, low-toxicity inorganic ion. portlandpress.com |
| 2-Hydroxymuconic semialdehyde | Biotic (Ring Meta-Cleavage) | Short-lived intermediate in a microbial degradation pathway. portlandpress.com |
| Carbon Dioxide (CO₂) & Water (H₂O) | Biotic (Mineralization) | Final, non-toxic end products of complete biodegradation. |
Q & A
Q. Stability Testing :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photolytic degradation.
Reference Standards : Use ACS reagent-grade chemicals to ensure reproducibility, as highlighted in pharmacopeial guidelines for diazonium salts .
Advanced: How should researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?
Answer:
Replicate Experiments : Confirm data consistency across multiple batches.
Cross-Validation :
- NMR : Compare chemical shifts with computational models (DFT calculations).
- High-Resolution MS : Rule out isobaric interferences by matching exact mass-to-charge ratios.
Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation with IR/XRD) to reconcile discrepancies .
Q. Example Workflow :
| Technique | Observed Anomaly | Resolution Strategy |
|---|---|---|
| ¹H NMR | Unexplained splitting | Check for paramagnetic impurities |
| ESI-MS | Unexpected adducts | Re-run in negative ion mode |
Advanced: What experimental design principles mitigate hazards during diazonium salt synthesis?
Answer:
Risk Mitigation Table :
Q. Design Considerations :
- Small-Scale Trials : Test reactivity with <1 mmol quantities before scaling.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative side reactions.
Advanced: How can researchers validate the reactivity of this compound in coupling reactions?
Answer:
Model Reactions : Use benchmark substrates (e.g., phenol or aniline derivatives) to assess coupling efficiency.
Kinetic Profiling : Measure reaction rates via stopped-flow spectroscopy under varying pH and solvent conditions.
Competitive Studies : Compare with analogous diazonium salts (e.g., 2,4-disulfobenzenediazonium) to isolate electronic effects.
Q. Data Interpretation :
- Arrhenius Plots : Calculate activation energies to identify rate-limiting steps.
- Computational Modeling : Use DFT to map transition states and predict regioselectivity.
Reference : Cross-reference with protocols for structurally similar diazonium compounds .
Basic: What are the best practices for storing and handling this compound to prevent decomposition?
Answer:
- Storage : Keep at –20°C in desiccated, light-proof containers.
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous acetonitrile or DMF.
- Handling : Minimize exposure to atmospheric moisture; use glove boxes for sensitive steps.
Validation : Periodically test stored samples via TGA and NMR to monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
